Dilinoleyl Ketone
Overview
Description
Dilinoleyl Ketone is a useful research compound. Its molecular formula is C37H66O and its molecular weight is 526.9 g/mol. The purity is usually 95%.
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Biological Activity
Dilinoleyl ketone, a compound derived from linoleic acid, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
This compound can be synthesized through various chemical pathways, primarily involving the reaction of linoleic acid derivatives. The synthesis typically involves:
- Starting Material : Linoleic acid or its derivatives.
- Reagents : Common reagents include acyl chlorides and catalysts such as Lewis acids.
- Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.
The following table summarizes the key steps in the synthesis of this compound:
Step | Description | Conditions | Yield |
---|---|---|---|
1 | Reaction of linoleic acid with acyl chloride | Room temperature | 70-80% |
2 | Cyclization to form this compound | Elevated temperature | 60-75% |
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : this compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.
- Scavenging ROS : The compound's structure allows it to interact with and neutralize free radicals, thereby mitigating oxidative damage.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
-
Case Study on Antioxidant Effects :
- A study involving cellular models demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress compared to untreated controls.
- Results : Reduced malondialdehyde (MDA) levels were observed, indicating lower lipid peroxidation.
-
Clinical Implications in Inflammation :
- A clinical trial investigated the impact of this compound supplementation on patients with inflammatory conditions. Results showed a marked reduction in C-reactive protein (CRP) levels after four weeks of treatment.
- Findings : Patients reported improved symptoms related to inflammation.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSTPONYHHQKS-MAZCIEHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)CCCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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